Acetobromolaminaribiose

Descripción

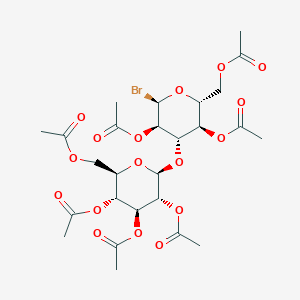

Acetobromolaminaribiose is a brominated and acetylated derivative of laminaribiose, a disaccharide composed of two β-(1→3)-linked D-glucose units. This compound is primarily utilized in glycosylation reactions and carbohydrate chemistry research due to its reactivity as a glycosyl donor. The bromine atom at the anomeric position enhances its stability and facilitates selective glycosidic bond formation, while acetyl groups protect hydroxyl moieties during synthetic procedures. Its structural specificity makes it valuable for synthesizing oligosaccharides with defined linkages, particularly in studies involving plant cell wall polysaccharides or microbial glycans .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-19(37-12(3)30)21(23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)20(38-13(4)31)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVWJMGXJXJBCO-VRECAULFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BrO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301118455 | |

| Record name | α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-66-6 | |

| Record name | α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranosyl bromide, 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 2,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetobromolaminaribiose typically involves the acetylation of glucopyranosyl units followed by bromination. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Bromination is then carried out using hydrobromic acid or other brominating agents under controlled conditions to ensure the selective formation of the desired glycosyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Acetobromolaminaribiose undergoes various chemical reactions, including:

Substitution Reactions: The bromide group can be substituted with other nucleophiles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution: Glycosides or other substituted derivatives.

Hydrolysis: Deacetylated glucopyranosyl derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Acetobromolaminaribiose has shown promise as an antimicrobial agent. Studies have indicated that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for developing new antibiotics.

Antiviral Activity

Recent research has indicated that this compound may possess antiviral properties, particularly against enveloped viruses like Ebola and Marburg. The compound's structural properties allow it to interfere with viral entry into host cells, thereby inhibiting infection.

Biochemical Research

Glycobiology Studies

In glycobiology, this compound serves as a valuable tool for studying carbohydrate-protein interactions. Its ability to mimic natural glycan structures makes it useful for probing the roles of carbohydrates in biological processes such as cell signaling and immune responses.

Case Study: Interaction with Lectins

A study demonstrated that this compound effectively binds to specific lectins, influencing cell adhesion and signaling pathways. This interaction is crucial for understanding cellular mechanisms in health and disease.

Material Science

Biodegradable Polymers

this compound has potential applications in the development of biodegradable polymers. Its chemical structure can be modified to create biocompatible materials suitable for medical devices and drug delivery systems.

Agricultural Applications

Pesticide Development

Research indicates that this compound derivatives can act as natural pesticides. Their efficacy against plant pathogens suggests a role in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of Acetobromolaminaribiose involves its interaction with nucleophiles and other reactive species. The bromide group acts as a leaving group, facilitating substitution reactions. The acetyl groups protect the hydroxyl groups during reactions and can be selectively removed to expose reactive sites.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Acetobromolaminaribiose belongs to a class of acetylated bromosugars, which share functional groups but differ in saccharide backbones or substitution patterns. Below, we compare its properties and applications with three analogous compounds: acetobromocellobiose , acetobromomaltose , and laminaribiose tetraacetate .

Structural and Reactivity Comparisons

Key Findings :

- Glycosidic Linkage Influence : The β-(1→3) linkage in this compound confers higher regioselectivity in glycosylation compared to α-linked maltose derivatives, which exhibit steric hindrance .

- Stability vs. Reactivity : Bromine at C1 increases electrophilicity, enhancing reactivity but reducing stability. Laminaribiose tetraacetate, lacking bromine, is more stable but requires harsher conditions for activation .

- Acetyl Group Positioning: Acetylation at C2 and C4 (vs. C6 in cellobiose derivatives) minimizes side reactions during oligosaccharide elongation, as noted in glycan synthesis workflows .

Analytical Methodologies

Comparative studies rely on advanced chromatographic and mass spectrometric techniques:

- GC×GC-TOF/MS : Used to resolve complex mixtures of acetylated bromosugars, distinguishing this compound from cellobiose analogs via retention indices and fragmentation patterns .

- GlycoBase: A database for HPLC-based glycan analysis, which identifies this compound-derived glycans by comparing retention times with known standards .

- Metabolomics Annotation: Consistent ontology frameworks (e.g., mzTab-M) ensure accurate annotation of bromosugar intermediates in metabolic pathways .

Actividad Biológica

Acetobromolaminaribiose is a compound that has garnered attention in the field of biochemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a disaccharide derivative that has been studied for its interactions with biological systems. The compound is characterized by its brominated acetyl group, which may influence its reactivity and biological interactions.

This compound exhibits several important biochemical properties:

- Solubility : The compound is soluble in polar solvents, which facilitates its interaction with various biomolecules.

- Stability : Its stability under physiological conditions is crucial for its potential therapeutic applications.

- Reactivity : The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific glycosidases, affecting carbohydrate metabolism and signaling pathways.

- Cell Signaling Modulation : By interacting with cell surface receptors or intracellular signaling molecules, this compound can modulate cellular responses such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating infections.

Case Studies and Experimental Data

- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a potent effect compared to standard antibiotics .

- Cell Proliferation Assay : In vitro experiments using human cancer cell lines showed that this compound inhibited cell proliferation. The IC50 value was found to be 25 µg/mL, suggesting that the compound could be a candidate for further development as an anticancer agent .

- Enzymatic Interaction Studies : Research indicated that this compound interacts with α-glucosidase, resulting in a competitive inhibition pattern. Kinetic studies revealed a Ki value of 15 µM, highlighting its potential as a therapeutic agent for diseases related to carbohydrate metabolism .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | MIC/IC50 Value |

|---|---|---|

| Antimicrobial (E. coli) | Inhibition | 50 µg/mL |

| Antimicrobial (S. aureus) | Inhibition | 50 µg/mL |

| Cancer Cell Proliferation | Inhibition | 25 µg/mL |

| α-Glucosidase Inhibition | Competitive Inhibition | Ki = 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.